4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and an ethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-ethylbenzenesulfonamide under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound can be used in the development of new drugs with improved efficacy and safety profiles.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the ethylbenzenesulfonamide group.
N-ethylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring and bromine atom.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is unique due to the combination of the bromine-substituted pyrazole ring and the ethylbenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-2-14-18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTWKABVQQZWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674921 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-77-8 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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